2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide
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Overview
Description
“2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “this compound” is not available in the retrieved data .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .
Scientific Research Applications
Mechanofluorochromic Properties and Molecular Interactions
Effect of Stacking Mode on Optical Properties
Research on derivatives of 3-aryl-2-cyano acrylamide, closely related to the chemical , has shown that these compounds exhibit distinct optical properties due to their face-to-face stacking mode. Different derivatives demonstrated changes in luminescence and emission peaks when subjected to mechanical grinding, indicating their potential use in optical and material sciences for developing new luminescent materials or sensors (Qing‐bao Song et al., 2015).
Heterocyclic Syntheses and Antimicrobial Applications
Synthesis of Novel Derivatives
Enaminones, which share a structural motif with the compound of interest, have been employed in the synthesis of various heterocyclic compounds, such as pyrrolo[3,4-b]pyridines and dihydropyridines. These derivatives are suggested as potential drug candidates, indicating the versatility of the core structure in medicinal chemistry applications (M. Mashaly et al., 2014).
Antimicrobial Activity of Heterocyclic Dyes
A series of acyclic and heterocyclic dyes based on conjugate enaminones and enaminonitrile moieties, related to the core structure of the compound , have shown significant in vitro antibacterial and antifungal activities. This research highlights the potential of such compounds in the development of antimicrobial agents and textile finishing (H. Shams et al., 2011).
Molecular Interaction Studies
Studies on Molecular Interactions in Solutions
Investigations into the molecular interactions of related compounds in ethanol solutions have provided insights into solute-solvent and solvent-solvent interactions. Such studies are crucial for understanding the behavior of these compounds in various solvents, impacting their potential applications in chemical syntheses and material science (P. Tekade et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is needed to fully understand this compound and its potential applications .
Properties
IUPAC Name |
2-cyano-N-(2-methoxyethyl)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-10-9-22-19(23)17(12-20)11-15-4-6-18(7-5-15)25-14-16-3-2-8-21-13-16/h2-8,11,13H,9-10,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOIEMTYKVSHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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